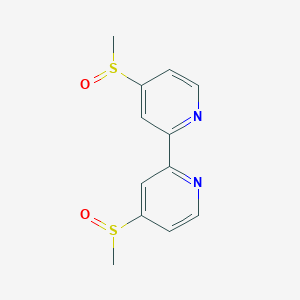![molecular formula C39H64NO3P B14243758 Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate CAS No. 182202-17-1](/img/structure/B14243758.png)
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate is a chemical compound known for its unique structure and properties It belongs to the class of phosphonates, which are characterized by the presence of a stable carbon-to-phosphorus (C-P) bond
Preparation Methods
The synthesis of Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate typically involves multiple steps, starting with the preparation of the fluorenyl moiety. The fluorenyl group is then functionalized with a butylamino group, followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.
Chemical Reactions Analysis
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonate group can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with enzymatic processes and cellular signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate can be compared with other phosphonates, such as diisononyl phthalate and di-n-decyl phthalate . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and resulting properties. This uniqueness makes it suitable for applications that other phosphonates may not be able to fulfill.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it an important subject of research, with ongoing studies aimed at uncovering new applications and mechanisms of action.
Properties
CAS No. |
182202-17-1 |
|---|---|
Molecular Formula |
C39H64NO3P |
Molecular Weight |
625.9 g/mol |
IUPAC Name |
N-butyl-9-di(undecoxy)phosphorylfluoren-9-amine |
InChI |
InChI=1S/C39H64NO3P/c1-4-7-10-12-14-16-18-20-26-33-42-44(41,43-34-27-21-19-17-15-13-11-8-5-2)39(40-32-9-6-3)37-30-24-22-28-35(37)36-29-23-25-31-38(36)39/h22-25,28-31,40H,4-21,26-27,32-34H2,1-3H3 |
InChI Key |
PRJIIFHVOMFLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOP(=O)(C1(C2=CC=CC=C2C3=CC=CC=C31)NCCCC)OCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


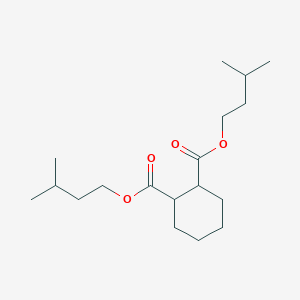
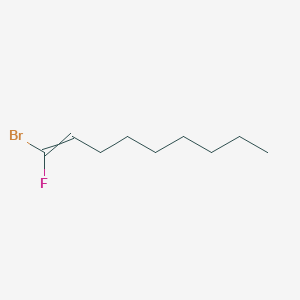
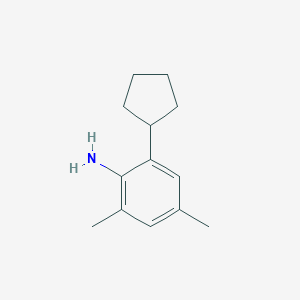

![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
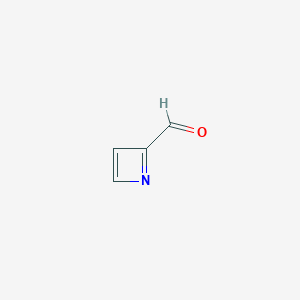
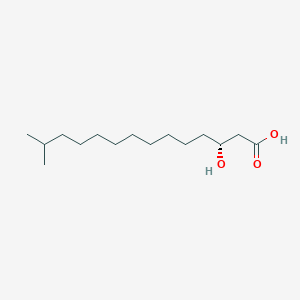
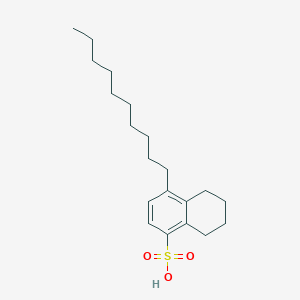
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
